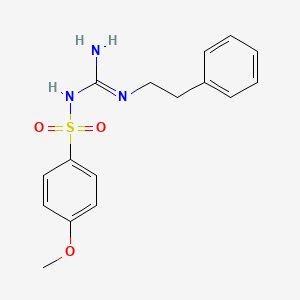

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is an organic compound with the molecular formula C16H19N3O3S.

Preparation Methods

The synthesis of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization from ethanol to obtain a white crystalline solid .

Chemical Reactions Analysis

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide derivatives as dual-targeted anticancer agents. For instance, a derivative known as DL14 has shown significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM, respectively .

Table 1: Anticancer Activity of DL14 Derivative

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 1.35 | Inhibits tubulin polymerization |

| MDA-MB-231 | 2.85 | Directly binds to STAT3 protein |

| HCT-116 | 3.04 | Dual inhibition of STAT3 phosphorylation |

The compound acts by competitively binding to the colchicine binding site on tubulin and inhibiting the phosphorylation of STAT3, a transcription factor involved in tumor growth and survival . The in vivo studies further demonstrated that DL14 could inhibit over 80% of xenograft tumor growth, indicating its potential as an effective therapeutic agent.

Antiviral Applications

Another significant application of derivatives related to this compound is in antiviral therapy. For example, a study explored the anti-HBV (Hepatitis B Virus) properties of an N-phenylbenzamide derivative that enhances intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication .

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Target Virus | Mechanism of Action |

|---|---|---|

| IMB-0523 | HBV | Increases intracellular A3G levels |

| IMB-26 | HIV-1 | Broad-spectrum antiviral effects |

| IMB-35 | HCV | Enhances immune response |

These findings suggest that derivatives can serve as potential antiviral agents against HBV and other viral infections due to their ability to modulate host immune responses and inhibit viral replication .

Pharmacological Applications

The compound has also been evaluated for its pharmacokinetic properties using high-performance liquid chromatography (HPLC), which is essential for understanding its behavior in biological systems. The reverse phase HPLC method allows for the analysis and separation of compounds, making it suitable for assessing purity and stability during drug development .

Table 3: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Acid |

| Column Type | Newcrom R1 HPLC column |

| Particle Size | 3 µm |

This analytical technique ensures that the compounds are suitable for further development and testing in clinical settings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis . The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons .

Comparison with Similar Compounds

4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-methoxy-N-methyl-N-phenylbenzenesulfonamide: This compound has a similar structure but lacks the phenethylcarbamimidoyl group, which may result in different biological activities.

4-methoxy-N-(1-naphthyl)benzenesulfonamide: This derivative has a naphthyl group instead of the phenethyl group, which can affect its binding affinity and selectivity towards specific enzymes.

Biological Activity

4-Methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and anticancer applications. This article reviews the biological activity of this compound, supported by various studies, including in vitro and in vivo experiments, pharmacokinetic evaluations, and molecular docking analyses.

Structural Overview

The compound can be described by its chemical structure, which includes a methoxy group, a phenethyl carbamimidoyl moiety, and a benzenesulfonamide backbone. This structural configuration is crucial for its biological activity.

Cardiovascular Effects

Recent studies have investigated the effects of benzenesulfonamide derivatives on cardiovascular parameters. One study utilized an isolated rat heart model to assess the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives, including 4-(2-amino-ethyl)-benzenesulfonamide, significantly decreased both perfusion pressure and coronary resistance compared to control conditions. The theoretical interaction with calcium channels suggests a mechanism by which these compounds may exert their effects on cardiovascular function .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| Control | Baseline | Baseline |

| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | Moderate Decrease | Moderate Decrease |

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to target specific cellular pathways involved in tumor growth. A related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The mechanism involves dual targeting of STAT3 and tubulin, leading to inhibition of tumor cell proliferation .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide | A549 | 1.35 |

| MDA-MB-231 | 2.85 | |

| HCT-116 | 3.04 |

The biological activity of this compound may involve several mechanisms:

- Calcium Channel Interaction : The interaction with calcium channels is suggested to mediate cardiovascular effects, potentially leading to vasodilation and reduced blood pressure .

- Inhibition of Tumor Growth : By targeting STAT3 and tubulin, this compound may disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical evaluations using computational models suggest varying permeability across different cell types, which could influence its efficacy in clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of benzenesulfonamide derivatives in treating various conditions:

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-14-7-9-15(10-8-14)23(20,21)19-16(17)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULOQKLOGGLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.